molecular formula C9H16FNO2 B2921531 Tert-butyl 2-(fluoromethyl)azetidine-1-carboxylate CAS No. 1824447-03-1

Tert-butyl 2-(fluoromethyl)azetidine-1-carboxylate

Cat. No.: B2921531
CAS No.: 1824447-03-1
M. Wt: 189.23
InChI Key: ZIOPIOVGGXEYBT-UHFFFAOYSA-N
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Description

Tert-butyl 2-(fluoromethyl)azetidine-1-carboxylate (CAS 1824447-03-1) is a fluorinated azetidine derivative supplied with a purity of 95% . It has a molecular formula of C9H16FNO2 and a molecular weight of 189.23 g/mol . This compound serves as a versatile and valuable building block in medicinal chemistry and organic synthesis, particularly for the preparation of more complex molecules containing the azetidine ring . The azetidine ring is a four-membered saturated heterocycle that is increasingly important in drug discovery as a bioisostere for more common functional groups, often used to improve the physicochemical and metabolic properties of lead compounds . The presence of the Boc (tert-butoxycarbonyl) protecting group allows for facile deprotection to access the free amine, which can then be further functionalized . Simultaneously, the fluoromethyl side chain offers a strategic handle for additional synthetic modifications or to modulate the molecule's lipophilicity and bioavailability . As such, this chemical is a key intermediate in research focused on developing new pharmacologically active agents and is strictly intended for laboratory research use. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-(fluoromethyl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FNO2/c1-9(2,3)13-8(12)11-5-4-7(11)6-10/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOPIOVGGXEYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(fluoromethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with fluoromethylating agents. One common method includes the alkylation of azetidine with fluoromethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through standard organic synthesis techniques such as distillation or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(fluoromethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted azetidines, oxidized derivatives, reduced compounds, and carboxylic acids .

Scientific Research Applications

Tert-butyl 2-(fluoromethyl)azetidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-(fluoromethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The fluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The azetidine ring structure provides a rigid framework that can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound 2-fluoromethyl, 1-Boc C10H16FNO2 201.24 High metabolic stability; JAK inhibitor intermediate
Tert-butyl 3-(fluoromethyl)-3-(hydroxymethyl)azetidine-1-carboxylate 3-fluoromethyl, 3-hydroxymethyl C11H18FNO3 231.27 Dual functionalization; enhanced solubility
Tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate 3-bromoethyl C10H18BrNO2 264.16 Alkylating agent; lower LogP (1.89)
Tert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate 3-(2-oxopropyl) C11H19NO3 213.27 Ketone functionalization; intermediate for cross-coupling

Key Observations :

  • Fluorine vs. Bromine : The fluoromethyl derivative exhibits higher polarity (LogP ~2.1) compared to the bromoethyl analog (LogP 1.89), influencing membrane permeability .
  • Stereochemical Complexity : Diastereomeric analogs like (2R,2'R)-21 and (2S,2'R)-21 () demonstrate that stereochemistry significantly impacts biological activity and synthetic yields (42% vs. 30%) .
  • Functional Group Diversity : Hydroxymethyl or ketone substituents (e.g., tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate) improve water solubility but may reduce metabolic stability compared to fluorinated derivatives .

Key Findings :

  • Fluorinated derivatives generally require specialized reagents (e.g., fluoromethyl phenyl sulfone) and low-temperature conditions (-78°C), contributing to moderate yields .
  • Hydroxymethyl or ester-functionalized analogs are synthesized via milder conditions but face challenges in regioselectivity .

Biological Activity

Tert-butyl 2-(fluoromethyl)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, synthesis, mechanism of action, and applications based on diverse scientific sources.

Chemical Structure and Synthesis

This compound is characterized by the presence of a fluoromethyl group attached to an azetidine ring, which enhances its reactivity and biological potential. The synthesis typically involves alkylation reactions using fluoromethyl halides in the presence of bases such as sodium hydride or potassium carbonate. The product is purified through standard organic synthesis techniques, including distillation and chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fluoromethyl group increases the compound's binding affinity, while the azetidine ring provides a rigid structure that facilitates interactions within biological pathways .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against multidrug-resistant strains such as Staphylococcus aureus and Mycobacterium species, with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL . This suggests potential applications in developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that related azetidine derivatives can inhibit cancer cell proliferation significantly. For example, compounds with similar structural motifs have shown IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer activity .

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the efficacy of azetidine derivatives against resistant bacterial strains.
    • Findings : Compounds exhibited strong antimicrobial activity with MIC values as low as 0.5 μg/mL against resistant strains .
  • Anticancer Evaluation :
    • Objective : To assess the impact of azetidine derivatives on cancer cell lines.
    • Results : Significant inhibition of cell growth was observed in MDA-MB-231 (triple-negative breast cancer) cells with IC50 values around 0.126 μM, outperforming traditional chemotherapeutics like 5-Fluorouracil .

Applications in Drug Development

This compound serves as a crucial building block in pharmaceutical chemistry. Its unique structural characteristics make it suitable for synthesizing more complex molecules intended for various therapeutic applications, including antimicrobial and anticancer drugs.

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to similar compounds:

CompoundAntimicrobial ActivityAnticancer ActivityNotes
This compoundModerate (MIC: 4–8 μg/mL)Strong (IC50: ~0.126 μM)Unique fluoromethyl group enhances activity
Tert-butyl 3-aminoazetidine-1-carboxylateWeak (MIC: >8 μg/mL)Moderate (IC50: ~10 μM)Lacks fluoromethyl group
Tert-butyl 3-fluoro-3-(fluoromethyl)azetidine-1-carboxylateModerateStrongAdditional fluorine may enhance reactivity

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing tert-butyl 2-(fluoromethyl)azetidine-1-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer: The compound is typically synthesized via nucleophilic fluorination of intermediates like tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate using fluorinating agents (e.g., DAST or Deoxo-Fluor). Optimization involves controlling temperature (−20°C to 0°C) and stoichiometry to minimize side reactions. Purification via column chromatography (silica gel, hexane/EtOAc gradients) ensures high purity (>95%) .

Q. How can the stability of this compound under varying storage conditions be assessed?

  • Methodological Answer: Stability studies should monitor degradation under light, humidity, and temperature (e.g., 4°C vs. room temperature). Use NMR and LC-MS to track hydrolytic cleavage of the Boc group or fluoromethyl oxidation. Store in sealed, desiccated containers at 2–8°C to preserve integrity .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer: Combine 1^1H/13^{13}C NMR (to verify azetidine ring geometry and fluoromethyl substitution), LC-MS (for purity >95%), and FT-IR (to confirm carbonyl stretches at ~1680–1720 cm1^{-1}). X-ray crystallography resolves stereochemical ambiguities .

Advanced Research Questions

Q. How does the fluoromethyl substituent influence the compound’s reactivity in subsequent derivatization (e.g., cross-coupling or deprotection)?

  • Methodological Answer: The fluoromethyl group enhances electrophilicity at the azetidine nitrogen, facilitating nucleophilic attacks. However, steric hindrance may reduce yields in Buchwald-Hartwig couplings. Use Pd(OAc)2_2/Xantphos catalysts under microwave irradiation (120°C, 2h) to improve efficiency. Monitor regioselectivity via 19^{19}F NMR .

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